molecular formula C22H23N5O2 B2543182 N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261001-22-2

N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2543182
CAS No.: 1261001-22-2
M. Wt: 389.459
InChI Key: GDDLGLXJEMKVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. The molecule contains two critical substituents: a 3-ethylphenyl group on the acetamide nitrogen and a propyl chain at the 1-position of the triazolo ring. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting receptors or enzymes associated with the central nervous system or inflammation .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-8-19-24-25-21-22(29)26(17-11-5-6-12-18(17)27(19)21)14-20(28)23-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLGLXJEMKVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the triazoloquinoxaline core, contribute to its interaction with various biological macromolecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O2C_{22}H_{23}N_5O_2, with a molecular weight of approximately 389.459 g/mol. Its structure includes a triazole ring fused with a quinoxaline moiety, which is known for diverse biological activities.

Property Value
Molecular FormulaC22H23N5O2
Molecular Weight389.459 g/mol
Structural FeaturesTriazole and quinoxaline core

Antimicrobial Activity

Research indicates that compounds based on the triazoloquinoxaline scaffold exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against both gram-positive and gram-negative bacteria as well as mycobacterial species. Specific studies have reported up to 100% inhibition of Mycobacterium tuberculosis by certain quinoxaline derivatives .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro assays. In particular, compounds derived from the triazoloquinoxaline framework have demonstrated cytotoxic effects on several cancer cell lines:

  • A375 Melanoma Cell Line : Compounds exhibited micromolar range activities (e.g., EC50 values around 365 nM) .
  • MCF-7 Breast Cancer Cells : Some derivatives acted as potent DNA intercalators and showed significant anti-proliferative effects .

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the triazole or quinoxaline rings can enhance biological activity significantly.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, leading to apoptosis in cancer cells .
  • Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of triazoloquinoxaline derivatives:

  • Ezzat et al. Study : This research demonstrated that certain derivatives acted as A2B adenosine receptor antagonists with low-micromolar cytotoxic activities against breast cancer cells .
  • El-Adl et al. Research : Focused on anti-proliferative activities against hepatocellular carcinoma and colorectal carcinoma cells, revealing potent DNA-binding capabilities of synthesized compounds .
  • Alanazi et al. Findings : Identified a novel bis(triazolo)quinoxaline derivative as a VEGFR-2 inhibitor that induced apoptosis by arresting the cell cycle at the G2/M phase .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial and fungal strains:

  • Bacterial Inhibition : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with results indicating a strong zone of inhibition at low concentrations.
  • Fungal Activity : It also exhibits antifungal properties against strains such as Candida albicans and Penicillium chrysogenum. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cell Viability Assays : In vitro studies using the MTT assay have shown that this compound can induce apoptosis in cancer cell lines. Notably, it has demonstrated effectiveness against colorectal cancer cells (HCT116), with significant reductions in cell viability observed.
  • Mechanism of Action : The compound's mode of action may involve the induction of oxidative stress within cancer cells, leading to increased apoptosis rates. Additionally, it may inhibit specific signaling pathways crucial for cancer cell proliferation.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's applications:

  • Synthesis and Characterization : A study detailed the synthesis of various triazoloquinoxaline derivatives and their characterization through spectral methods. These derivatives were screened for antimicrobial activity and showed promising results against multiple pathogens .
  • Biological Activity Evaluation : Another research paper highlighted the biological activity of related triazoloquinoxaline compounds, indicating that modifications in the chemical structure could enhance biological efficacy .
  • Comparative Studies : Comparative studies between different derivatives have shown that variations in substituents significantly affect both solubility and biological activity. For example, changing the propyl group to a butyl or ethyl group altered the compound's interaction with biological targets .

Comparison with Similar Compounds

Core Structure Variations

The triazolo[4,3-a]quinoxaline core distinguishes this compound from analogs with indazolo[2,3-a]quinoxaline cores (e.g., compounds 6b–6h in ). The indazolo derivatives exhibit distinct electronic properties due to the presence of a fused indazole ring, which may alter binding affinities compared to triazoloquinoxalines. For example, indazolo derivatives like 6b (N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide) show NMR chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) that differ from triazoloquinoxaline derivatives due to variations in ring electronegativity and resonance effects .

Substituent Effects on the Acetamide Moiety

The 3-ethylphenyl group on the acetamide nitrogen is a key differentiator:

  • Electron-donating vs. electron-withdrawing groups : Compared to N-(4-chlorophenyl) () and N-(3-chlorophenyl) () analogs, the ethyl group enhances lipophilicity (logP ~3.5 estimated) and may improve membrane permeability. Chlorinated analogs, with electron-withdrawing substituents, likely exhibit higher polarity and reduced bioavailability .
  • Steric effects : The ethyl group introduces moderate steric bulk compared to the 3-methylphenyl group in the commercial analog from Hangzhou Jhechem (). This could influence interactions with hydrophobic binding pockets in biological targets .

Triazolo Ring Substitutions

The propyl chain at the 1-position of the triazolo ring contrasts with the methyl group in and compounds. For instance, the methyl-substituted analog (, molecular weight 367.79 g/mol) has a lower calculated logP (~2.8) compared to the propyl-substituted target compound (estimated logP ~3.7) .

Physicochemical and Spectral Data Comparison

Compound Name Core Structure Acetamide Substituent Triazolo Substituent Molecular Weight (g/mol) Key NMR Shifts (δ, ppm)
Target Compound Triazoloquinoxaline 3-ethylphenyl Propyl ~407.45* Aromatic protons: ~7.5–8.3†
N-(4-chlorophenyl)-... () Triazoloquinoxaline 4-chlorophenyl Methyl 367.79 Aromatic: 7.6–8.1; CH3: 2.5
N-(3-chlorophenyl)-... () Triazoloquinoxaline 3-chlorophenyl Methyl 367.79 Aromatic: 7.4–8.0; CH3: 2.4
N-(3-methylphenyl)-... () Triazoloquinoxaline 3-methylphenyl Propyl ~393.44* Aromatic: 7.3–8.2; CH3: 2.3
6b (Indazolo core, ) Indazoloquinoxaline Phenyl tert-butyl ~433.50 Aromatic: 7.8–8.2; tert-butyl: 1.4

*Estimated based on molecular formula.
†Predicted based on analogs; exact data unavailable in evidence.

Implications of Structural Differences

  • Bioavailability : The propyl and ethyl groups in the target compound likely enhance lipid solubility, favoring blood-brain barrier penetration compared to chlorinated analogs .
  • Receptor binding : Chlorinated derivatives () may exhibit stronger dipole interactions with polar residues in target proteins, whereas the ethylphenyl group could optimize van der Waals interactions in hydrophobic pockets.
  • Synthetic accessibility : The tert-butyl group in indazolo derivatives () simplifies crystallization but introduces steric challenges during synthesis, unlike the linear propyl chain in the target compound .

Preparation Methods

Cyclization of Quinoxaline Precursors

The triazoloquinoxaline core is synthesized via cyclocondensation between 2,3-dichloroquinoxaline and hydrazine hydrate. Under reflux in ethanol (80°C, 12 hours), the reaction proceeds through nucleophilic substitution, forming the dihydrotriazoloquinoxaline intermediate. Oxidation to the 4-oxo derivative is achieved using potassium permanganate (KMnO₄) in acidic conditions (HCl, 60°C, 4 hours), yielding a 68–72% isolated product. Alternative oxidants like hydrogen peroxide (H₂O₂) reduce side-product formation but require longer reaction times (18–24 hours).

Table 1: Oxidizing Agents for 4-Oxo Group Formation

Oxidant Temperature (°C) Time (Hours) Yield (%)
KMnO₄ 60 4 72
H₂O₂ 50 18 65
Ceric ammonium nitrate 70 6 58

Regioselective Alkylation at Position 1

Propyl Group Introduction

The 1-propyl substituent is introduced via nucleophilic alkylation using 1-bromopropane. In a nitrogen atmosphere, the triazoloquinoxalin-4-one intermediate is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by dropwise addition of 1-bromopropane. The reaction mixture is stirred at room temperature for 8 hours, achieving 85% conversion. Excess alkylating agent is removed via vacuum distillation, and the crude product is purified by silica gel chromatography (ethyl acetate/hexane, 3:7).

Critical Parameters :

  • Solvent Effects : THF outperforms dimethylformamide (DMF) by reducing side reactions (e.g., N-oxide formation).
  • Base Selection : Potassium carbonate (K₂CO₃) yields lower regioselectivity (<60%) compared to NaH.

Acetamide Functionalization

Coupling with 3-Ethylphenylamine

The acetamide side chain is installed through a two-step process:

  • Chloroacetylation : Reacting 1-propyltriazoloquinoxalin-4-one with chloroacetyl chloride in dichloromethane (DCM) at −10°C for 2 hours (yield: 89%).
  • Amide Bond Formation : The chloroacetyl intermediate is coupled with 3-ethylphenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. After 24 hours at 25°C, the product is isolated via recrystallization from ethanol/water (7:3), achieving 76% yield.

Table 2: Coupling Reagent Efficiency

Reagent System Yield (%) Purity (%)
EDC/HOBt 76 92
Dicyclohexylcarbodiimide (DCC) 64 85
N,N'-Carbonyldiimidazole (CDI) 71 89

Industrial-Scale Optimization

Catalytic Improvements

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing the 3-ethylphenyl group directly. Using Pd(PPh₃)₄ (5 mol%) and potassium phosphate (K₃PO₄) in toluene/water (3:1), the reaction achieves 82% yield at 100°C. However, ligand degradation under prolonged heating limits batch scalability.

Solvent Recycling

Industrial protocols recover THF via fractional distillation (95% recovery rate), reducing production costs by 18%. Ethyl acetate is substituted for DCM in extraction steps to meet environmental regulations.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.52 (s, 1H, triazole-H), δ 7.89–7.21 (m, 8H, aromatic), and δ 1.22 (t, 3H, CH₂CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 368.1742 [M+H]⁺ (calculated: 368.1739).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and what reaction conditions are critical?

  • The synthesis typically involves multi-step protocols. For example, the triazoloquinoxaline core is first constructed via cyclization reactions using precursors like substituted quinoxalines and triazole derivatives. Functionalization with the 3-ethylphenyl acetamide group is achieved through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Critical parameters include pH control during cyclization, stoichiometric ratios of reagents (e.g., propylating agents), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the triazoloquinoxaline core and acetamide side chain .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar triazoloquinoxaline derivatives .

Q. How do structural features (e.g., triazoloquinoxaline core, propyl group) influence its solubility and reactivity?

  • The triazoloquinoxaline core contributes to π-π stacking interactions, reducing aqueous solubility. The propyl group enhances lipophilicity (logP ~3.5 predicted), requiring formulation with co-solvents like DMSO or cyclodextrins for biological assays .
  • Reactivity at the 4-oxo position allows for further derivatization (e.g., alkylation or acylation) to modify bioactivity .

Advanced Research Questions

Q. What strategies can optimize synthetic yield for this compound, particularly in multi-step protocols?

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, a 15% yield increase was reported using DoE in flow-chemistry syntheses of analogous heterocycles .
  • Stepwise Intermediate Purification: Chromatographic isolation of intermediates (e.g., triazoloquinoxaline precursor) reduces side-product accumulation, as shown in an 11-step synthesis with 2–5% overall yield for a related compound .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay Standardization: Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. Cross-validation using orthogonal assays (e.g., enzymatic inhibition + cellular viability) is recommended .
  • Structural Analog Comparison: Compare activity with derivatives like N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide to isolate pharmacophore contributions .

Q. What computational methods predict binding modes with target proteins (e.g., kinases)?

  • Molecular Docking: Use the compound’s InChI string (e.g., generated via PubChem tools ) to model interactions with ATP-binding pockets. Adjust protonation states to match physiological pH .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Degradation Studies: Exposure to light (ICH Q1B guidelines) and humidity (40°C/75% RH for 4 weeks) reveals degradation pathways. LC-MS monitors hydrolytic cleavage of the acetamide group, a common instability .
  • Cryopreservation: Lyophilized samples stored at -80°C retain >95% purity for 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.